3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
Overview
Description
3BrB-PP1 is a member of the class of pyrazolopyrimidines, specifically pyrazolo[3,4-d]pyrimidin-4-amine, bearing additional tert-butyl and 3-bromobenzyl substituents at positions 1 and 3 respectively . It is an ATP-competitive inhibitor of CDPK1 and AKT kinase . This compound exhibits specific inhibitory activity towards protein kinase with mutations in the ATP-binding pocket, particularly the mutation of Thr97 within Sty1’s ATP-binding pocket .
Mechanism of Action
Target of Action
3BrB-PP1, also known as 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine, is an ATP-competitive inhibitor . Its primary targets are CDPK1 and AKT kinase . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
3BrB-PP1 operates by competitively inhibiting ATP . It specifically inhibits the activity of protein kinases with mutations in the ATP-binding pocket . This interaction results in the inhibition of the kinase activity, thereby affecting the phosphorylation process essential for the activation of downstream proteins .
Biochemical Pathways
The inhibition of CDPK1 and AKT kinase by 3BrB-PP1 affects multiple biochemical pathways. AKT kinase, for instance, is a central node in the cell signaling pathway, and its inhibition can affect processes like cell cycle progression, apoptosis, and cell growth .
Result of Action
The molecular effect of 3BrB-PP1 involves the inhibition of kinase activity, which subsequently affects the phosphorylation of downstream proteins . On a cellular level, this can lead to changes in various cellular processes controlled by these kinases, such as cell growth and survival .
Biochemical Analysis
Biochemical Properties
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine interacts with enzymes such as CDPK1 and AKT kinase . These interactions are ATP-competitive, meaning that the compound competes with ATP for binding to these enzymes .
Cellular Effects
The compound’s effects on cells are largely due to its inhibition of CDPK1 and AKT kinase . By inhibiting these enzymes, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine exerts its effects at the molecular level through its binding interactions with CDPK1 and AKT kinase . As an ATP-competitive inhibitor, it binds to the ATP-binding site of these enzymes, preventing ATP from binding and thus inhibiting the enzymes’ activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for 3BrB-PP1 are not widely documented.
Chemical Reactions Analysis
Types of Reactions
3BrB-PP1 undergoes various chemical reactions, including substitution reactions due to the presence of reactive substituents . It is also involved in phosphorylation reactions as it acts as an ATP-competitive inhibitor .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 3BrB-PP1 include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and other organic compounds that facilitate substitution and phosphorylation reactions .
Major Products Formed
The major products formed from the reactions involving 3BrB-PP1 are typically phosphorylated proteins, as the compound inhibits protein kinases by competing with ATP .
Scientific Research Applications
3BrB-PP1 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3BrB-PP1 is unique due to its specific inhibitory activity towards protein kinases with mutations in the ATP-binding pocket . This specificity makes it a valuable tool for studying the role of these kinases in various biological processes and diseases .
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTICVONBLRGQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647751 | |
Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956025-99-3 | |
Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3BrB-PP1 affect Toxoplasma gondii and what are the potential downstream effects?
A1: While the exact mechanism of action remains under investigation, research suggests that 3BrB-PP1, a protein kinase inhibitor analog, exhibits bradyzoite-inducing effects in Toxoplasma gondii. [] Bradyzoites are the slow-growing, encysted form of the parasite, responsible for chronic toxoplasmosis in humans. This differentiation process is crucial for the parasite's survival within the host.
Q2: Can you elaborate on the research methods employed to study the impact of 3BrB-PP1 on Toxoplasma gondii?
A2: Researchers utilized a novel high-throughput screening system employing a reporter parasite, PLK/DLUC_1C9, engineered to express firefly luciferase under the control of the bradyzoite-specific BAG1 promoter. [] This system enabled the rapid and sensitive detection of bradyzoite differentiation in response to 3BrB-PP1 and other compounds. This approach, coupled with potential structural studies like the one hinting at TgCDPK1 interaction, [] facilitates a deeper understanding of the compound's influence on Toxoplasma gondii at a molecular level.
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